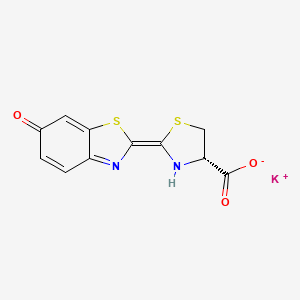

D-Luciferin potassium salt

描述

D-荧光素(钾盐)是天然存在的荧光素的合成衍生物,荧光素存在于萤火虫中。由于该化合物在酶荧光素酶存在下,与三磷酸腺苷(ATP)和镁离子一起被氧化时能够产生光,因此它被广泛应用于生物发光测定中。 该反应产生的光通常呈黄绿色,在各种生物学和化学测定中用作报告基因 .

准备方法

合成路线和反应条件: D-荧光素(钾盐)的合成涉及几个步骤,从市售的起始原料开始。关键步骤包括形成苯并噻唑环,然后连接噻唑啉环。 最终产物然后被转化为其钾盐形式,以提高其溶解度和稳定性 .

工业生产方法: 在工业环境中,D-荧光素(钾盐)的生产遵循类似的合成路线,但规模更大。该工艺涉及严格的质量控制措施,以确保高纯度和一致性。 该化合物通常以批量生产,然后使用高效液相色谱(HPLC)等技术进行纯化,以去除杂质 .

化学反应分析

反应类型: D-荧光素(钾盐)主要发生氧化反应。在荧光素酶存在下,与 ATP 和镁离子一起被氧化时,它会产生光。 该反应高度特异且高效,使其成为生物发光测定的理想选择 .

常用试剂和条件:

主要产物: 氧化反应的主要产物是氧荧光素,它负责光的发射.

科学研究应用

Key Applications

-

Gene Reporter Assays

- D-Luciferin is extensively used in gene reporter assays to study gene expression. The luciferase gene, when linked to a promoter of interest, can be monitored through the bioluminescence generated upon luciferin oxidation. This allows researchers to detect low levels of gene expression with high sensitivity .

- ATP Assays

- High Throughput Screening

- Bioluminescent Imaging

- Contamination Assays

Case Study 1: Bioluminescence Imaging in Cancer Research

A study demonstrated the use of this compound for monitoring tumor progression in xenograft models. Mice injected with luciferase-expressing tumors showed significant bioluminescent signals correlating with tumor size, allowing researchers to evaluate treatment efficacy over time .

Case Study 2: ATP Measurement in Cellular Metabolism

In a cellular metabolism study, D-Luciferin was used to measure ATP levels in various cell lines under different conditions. The results indicated that ATP levels decreased significantly under stress conditions, showcasing its utility in metabolic studies .

Case Study 3: Environmental Monitoring

D-Luciferin was applied in assessing microbial contamination in water samples. The luminescent output provided a rapid indication of contamination levels, demonstrating its effectiveness as a monitoring tool for environmental safety .

Comparative Data Table

| Application | Description | Key Findings |

|---|---|---|

| Gene Reporter Assays | Monitors gene expression via luminescence | High sensitivity for low expression levels |

| ATP Assays | Measures ATP concentration through luminescent signal | Correlates with cellular metabolic activity |

| High Throughput Screening | Rapid assessment of drug effects on cells | Efficient for large-scale drug discovery |

| Bioluminescent Imaging | Non-invasive monitoring of biological processes | Effective for tracking tumor growth and treatment response |

| Contamination Assays | Detects microbial contamination using luminescence | Rapid detection method for food and water safety |

作用机制

D-荧光素(钾盐)的作用机制涉及它被酶荧光素酶氧化。该反应需要 ATP 和镁离子,并导致光的产生。 发射的光与荧光素酶活性或 ATP 浓度成正比,使其成为一种高度灵敏和特异的报告系统 .

类似化合物:

L-荧光素: D-荧光素的一种异构体,在生物发光测定中充当竞争性抑制剂.

DMNPE-笼罩荧光素: 一种修饰形式,可以穿过细胞膜,用于细胞内研究.

独特性: D-荧光素(钾盐)的独特性在于它具有高稳定性和溶解度,使其成为各种生物发光测定的理想选择。 它能够产生强而一致的光信号,使其成为许多研究人员的首选 .

相似化合物的比较

D-Luciferin (sodium salt): Similar in function but differs in solubility and stability.

L-Luciferin: An isomer of D-Luciferin that acts as a competitive inhibitor in bioluminescent assays.

DMNPE-caged Luciferin: A modified form that can cross cell membranes and is used for intracellular studies.

Uniqueness: D-Luciferin (potassium salt) is unique due to its high stability and solubility, making it ideal for a wide range of bioluminescent assays. Its ability to produce a strong and consistent light signal makes it a preferred choice for many researchers .

生物活性

D-Luciferin potassium salt is a bioluminescent substrate widely utilized in biological research, particularly for in vivo imaging and various assay applications. This compound serves as a substrate for the enzyme firefly luciferase, facilitating the generation of light through a chemiluminescent reaction. This article explores its biological activity, applications, and relevant research findings.

- Chemical Name : D-Luciferin, Potassium Salt

- Molecular Formula :

- Molecular Weight : 318.42 g/mol

- CAS Number : 115144-35-9

- Purity : >99%

- Appearance : Light yellow powder, soluble in water

D-Luciferin undergoes oxidation in the presence of ATP and oxygen, catalyzed by luciferase, resulting in the emission of light at a peak wavelength of approximately 560 nm. The reaction can be summarized as follows:

This bioluminescent reaction is highly sensitive and allows detection of low levels of luciferase activity, making it invaluable for various biological assays.

Applications

This compound is employed in numerous applications:

- In Vivo Imaging : Used for real-time monitoring of gene expression and tumor growth in live animal models.

- In Vitro Assays : Commonly used in ATP assays, luciferase assays, and high-throughput screening.

- Gene Reporter Systems : Acts as a reporter gene to study transcriptional regulation.

- Metabolic Studies : Measures metabolic enzyme activity and cellular viability.

Case Study 1: Tumor Imaging

A study investigated the use of D-Luciferin for monitoring tumor growth in mice. Mice were injected with D-Luciferin (15 mg/mL), and bioluminescence imaging was performed at various intervals post-injection. The results demonstrated a significant correlation between bioluminescence intensity and tumor size, validating the use of D-Luciferin as an effective tool for tracking tumor progression over time .

Case Study 2: Stem Cell Research

Research involving stem cell differentiation utilized D-Luciferin to track stem cell fate decisions. The study showed that luciferase-expressing stem cells could be monitored non-invasively using bioluminescence imaging after administration of D-Luciferin, providing insights into stem cell behavior during differentiation processes .

Comparative Data Table

Safety and Handling

This compound should be stored at -20°C, protected from light to maintain its stability. It is essential to follow safety guidelines during handling, as with any biochemical reagent.

属性

IUPAC Name |

potassium;(4S)-2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3S2.K/c14-5-1-2-6-8(3-5)18-10(12-6)9-13-7(4-17-9)11(15)16;/h1-3,7,14H,4H2,(H,15,16);/q;+1/p-1/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMBKGTQQGYPQBE-OGFXRTJISA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7KN2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。